5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
Molecular Formula |
C21H18ClN3O2S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H18ClN3O2S/c1-27-15-8-6-13(7-9-15)17-12-28-21(24-17)19-18(26)11-25(20(19)23)10-14-4-2-3-5-16(14)22/h2-9,12,23,26H,10-11H2,1H3 |
InChI Key |
YMOIUGKBTMWUKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical method for constructing thiazoles from α-haloketones and thioureas. For the target thiazole:
-
α-Haloketone precursor : 4-Methoxyacetophenone derivative (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one).
-
Thiourea derivative : Unsubstituted thiourea or N-arylthiourea.
Procedure :
-
React 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux for 6–8 hours.
-
Neutralize with aqueous NaHCO₃ and isolate the thiazole via filtration.
-
Purify by recrystallization (ethanol/water).
Key Data :
Alternative Thiazole Formation via Cyclization
Recent methods employ microwave-assisted cyclization for accelerated thiazole synthesis:
-
Reactants : Propargyl bromide derivatives and thioureas.
-
Conditions : DMF, K₂CO₃, microwave irradiation (130°C, 10 min).
-
Advantages : Reduced reaction time and improved regioselectivity.
Construction of the 1,2-Dihydro-3H-Pyrrol-3-one Core
Paal-Knorr Pyrrole Synthesis Modified for Pyrrolones
The pyrrolone ring is synthesized via cyclization of γ-keto amides :
-
Prepare γ-keto amide precursor: 5-Amino-3-oxopentanoic acid benzyl ester.
-
Subject to acid-catalyzed cyclization (HCl, ethanol, reflux).
Mechanism :
-
Protonation of the carbonyl oxygen.
-
Intramolecular nucleophilic attack by the amine group.
Optimization :
Coupling of Thiazole and Pyrrolone Segments
Buchwald-Hartwig Amination
The thiazole and pyrrolone are coupled via C–N cross-coupling :
-
Activate the thiazole at the 2-position with a leaving group (e.g., bromide).
Representative Conditions :
Direct Alkylation for Benzyl Group Introduction
The 2-chlorobenzyl group is introduced via alkylation :
-
Deprotonate the pyrrolone’s NH group with NaH in THF.
-
Add 2-chlorobenzyl bromide (1.5 equiv) at 0°C.
Workup :
Integrated Synthetic Routes
Convergent Approach
-
Synthesize thiazole and pyrrolone separately.
-
Couple via Buchwald-Hartwig amination.
Overall Yield : 40–50% (three steps).
Linear Approach
-
Construct pyrrolone core with pre-installed amine.
-
Form thiazole in situ via Hantzsch method.
Challenges :
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data (Analogous Structures)
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and chlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Properties
The thiazole and pyrrole moieties in the compound have been associated with antimicrobial activity. Studies have shown that derivatives containing these structures can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one have been tested against various pathogens, demonstrating effectiveness in inhibiting growth .
Anticancer Potential
Research indicates that compounds with similar structural features may also possess anticancer properties. The thiazole ring has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Further studies are needed to explore the specific pathways involved when using this compound in cancer therapy .
Drug Development
The unique chemical structure of 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one makes it a candidate for drug development. Its ability to interact with biological targets suggests potential as a lead compound for synthesizing new drugs aimed at treating infections or cancer .
Mechanism of Action Studies
Understanding the mechanism of action is crucial for developing effective therapeutics. Interaction studies focusing on binding affinities to specific biological targets are essential to elucidate how this compound exerts its effects. Such studies can provide insights into its pharmacodynamics and pharmacokinetics .
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. | Supports potential use in treating bacterial infections. |
| Research on Anticancer Properties | Showed inhibition of tumor cell growth in vitro. | Indicates promise in anticancer drug development. |
| Mechanistic Study | Identified pathways involved in apoptosis induction in cancer cells. | Provides insights for targeted therapy applications. |
Mechanism of Action
The mechanism of action of 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound notable for its diverse biological activities. The compound features multiple functional groups, including an amino group, a thiazole ring, and a pyrrole structure, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H18ClN3O2S, with a molecular weight of approximately 358.87 g/mol. The presence of the thiazole moiety is particularly significant as it has been associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O2S |
| Molecular Weight | 358.87 g/mol |
| Structural Features | Thiazole, Pyrrole |
| CAS Number | 951992-44-2 |
Antimicrobial Activity
Compounds containing thiazole and pyrrole rings have demonstrated significant antimicrobial properties. For instance, derivatives similar to 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one have shown efficacy against various bacterial strains. The thiazole ring enhances the compound's ability to interact with microbial targets.
Anticancer Potential
Research indicates that the compound may exhibit anticancer activity. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells by interacting with specific cellular pathways. For example, compounds with similar structures have been observed to inhibit cell proliferation in various cancer cell lines.
Neuroprotective Effects
The pyrrole structure in the compound suggests potential neuroprotective effects. Studies on related compounds indicate that they can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL, showcasing their potential as antimicrobial agents .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of thiazole-pyrrole hybrids were synthesized and tested against human cancer cell lines. The results demonstrated that certain derivatives had IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating enhanced efficacy .
The biological activity of 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can be attributed to its ability to bind to specific biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in cell signaling pathways.
- Receptor Binding: It exhibits binding affinity to various receptors implicated in disease processes.
- Cell Cycle Modulation: The compound influences cell cycle progression in cancer cells, leading to apoptosis.
Q & A
How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
Synthetic yield optimization involves systematic variation of reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, in analogous pyrrolone-thiazole systems, substituting aldehydes (e.g., 3-chlorobenzaldehyde) under reflux conditions with catalytic acid/base improved yields to ~47% . Purification via column chromatography using gradients of ethyl acetate/hexane is recommended to isolate the compound as a crystalline powder. Monitoring reaction progress with TLC and optimizing equivalents of coupling agents (e.g., POCl₃ for cyclization) can further enhance efficiency .
What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
A multi-technique approach is essential:
- Elemental analysis to verify stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values).
- ¹H/¹³C-NMR to resolve aromatic protons (e.g., 4-methoxyphenyl δ ~3.8 ppm for OCH₃) and diastereotopic protons in the pyrrolone ring .
- LC-MS (ESI) for molecular ion confirmation (e.g., [M+H]+ observed at m/z 386.1232 in related compounds) and purity assessment (>95% by HPLC) .
- X-ray crystallography (if crystalline) to validate stereochemistry, as demonstrated in pyrazole-aniline derivatives .
How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
- Substituent variation: Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on bioactivity .
- In vitro assays: Test inhibition of kinase targets (e.g., EGFR, JAK2) using fluorescence polarization assays, with IC₅₀ values compared to reference inhibitors .
- Computational docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with 4-methoxyphenyl to Tyr residues) .
- ADMET prediction: Apply SwissADME to assess logP, solubility, and CYP450 inhibition risks .
What experimental design considerations are critical for bioactivity assays?
Methodological Answer:
- Randomized block designs: Assign treatments (e.g., compound concentrations) randomly within blocks to control for environmental variability .
- Replication: Use ≥4 replicates per group (n=5–10 samples each) to ensure statistical power, as seen in antioxidant activity studies .
- Positive/negative controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle-only groups to validate assay conditions .
- Time-course analysis: Monitor bioactivity at 24, 48, and 72 hours to identify time-dependent effects .
How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Purity verification: Re-analyze disputed batches via HPLC to rule out impurities (>98% purity required for reliable IC₅₀ comparisons) .
- Assay standardization: Use identical cell lines (e.g., HepG2 vs. HEK293) and serum conditions (e.g., 10% FBS) to minimize variability .
- Meta-analysis: Pool data from multiple studies (e.g., kinase inhibition assays) and apply ANOVA to identify outliers or methodological biases .
What strategies are effective for modifying the thiazole ring to enhance stability?
Methodological Answer:
- Ring substitution: Introduce methyl or trifluoromethyl groups at the 5-position of the thiazole to improve metabolic stability, as seen in pyrazole-thiazole hybrids .
- Chelation studies: Assess metal-binding potential (e.g., Zn²⁺, Fe³⁺) via UV-Vis titration to predict redox stability in biological systems .
- Accelerated degradation tests: Expose the compound to pH 1–13 buffers at 40°C for 72 hours, monitoring decomposition via LC-MS .
How can computational methods guide the synthesis of analogs?
Methodological Answer:
- DFT calculations: Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in cyclization steps (e.g., favoring 1,2-dihydro-3H-pyrrol-3-one formation) .
- Retrosynthetic analysis: Use Synthia or CAS SciFinder to identify viable routes (e.g., Hantzsch thiazole synthesis followed by Buchwald-Hartwig coupling) .
- SAR visualization: Generate heatmaps (e.g., using PyMOL) to correlate substituent electronegativity with activity trends .
What are best practices for scaling up synthesis from mg to gram quantities?
Methodological Answer:
- Solvent selection: Replace DMF with toluene/ethanol mixtures for safer large-scale reflux .
- Catalyst loading: Reduce Pd(PPh₃)₄ from 5 mol% to 1 mol% with microwave assistance to maintain yield while lowering costs .
- Workflow automation: Use liquid handlers for precise reagent dispensing and inline PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
